
Chromium;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium and titanium are transition metals known for their unique properties and wide range of applications. When combined, they form compounds that exhibit remarkable characteristics, making them valuable in various scientific and industrial fields. Chromium is known for its high corrosion resistance and hardness, while titanium is renowned for its strength, low density, and excellent corrosion resistance. The combination of these two metals results in compounds that leverage the best properties of both elements.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium-titanium compounds typically involves the use of high-purity chromium and titanium precursors. One common method is the reduction of metal oxides using carbon or other reducing agents at high temperatures. For example, titanium dioxide (TiO₂) and chromium oxide (Cr₂O₃) can be reduced using carbon in an electric arc furnace to produce the desired compound.
Industrial Production Methods
In industrial settings, the production of chromium-titanium compounds often involves the use of advanced metallurgical techniques. These include vacuum arc remelting and electron beam melting, which ensure the high purity and homogeneity of the final product. The use of these methods helps in achieving the desired microstructure and mechanical properties of the compound.
化学反应分析
Types of Reactions
Chromium-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of chromium and titanium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Chromium-titanium compounds can be oxidized using oxygen or other oxidizing agents at elevated temperatures. For example, heating in the presence of air can lead to the formation of oxides.
Reduction: Reduction reactions often involve the use of hydrogen or carbon monoxide as reducing agents. These reactions are typically carried out at high temperatures to ensure complete reduction.
Substitution: Substitution reactions involve the replacement of one ligand or atom in the compound with another. These reactions can be carried out using various reagents, such as halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium and titanium oxides, while reduction reactions can yield pure metals or alloys.
科学研究应用
Chromium-titanium compounds have a wide range of applications in scientific research, including:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and polymerization processes.
Biology: In biological research, chromium-titanium compounds are studied for their potential use in medical implants and prosthetics due to their biocompatibility and corrosion resistance.
Medicine: The compounds are explored for their potential in drug delivery systems and as antimicrobial agents.
Industry: In industrial applications, chromium-titanium compounds are used in the production of high-strength alloys, coatings, and corrosion-resistant materials.
作用机制
The mechanism of action of chromium-titanium compounds involves their interaction with molecular targets and pathways within a given system. For example, in catalytic applications, the compounds facilitate chemical reactions by providing active sites for reactants to interact. In biological systems, the compounds may interact with cellular components, influencing processes such as cell adhesion and proliferation.
相似化合物的比较
Chromium-titanium compounds can be compared with other transition metal compounds, such as those containing nickel, cobalt, or vanadium. These comparisons highlight the unique properties of chromium-titanium compounds, such as their superior corrosion resistance and mechanical strength. Similar compounds include:
Nickel-titanium (Nitinol): Known for its shape memory and superelastic properties.
Cobalt-chromium: Used in medical implants due to its biocompatibility and wear resistance.
Vanadium-titanium: Known for its high strength-to-weight ratio and use in aerospace applications.
属性
CAS 编号 |
106712-51-0 |
|---|---|
分子式 |
CrTi |
分子量 |
99.863 g/mol |
IUPAC 名称 |
chromium;titanium |
InChI |
InChI=1S/Cr.Ti |
InChI 键 |
UMUXBDSQTCDPJZ-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


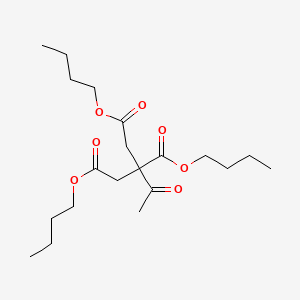

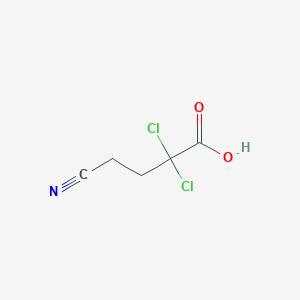
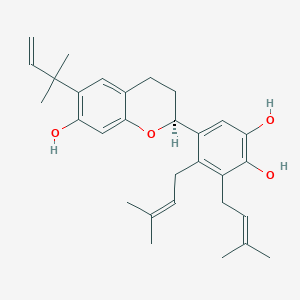


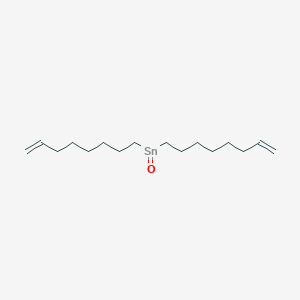
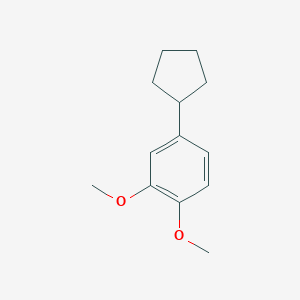


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
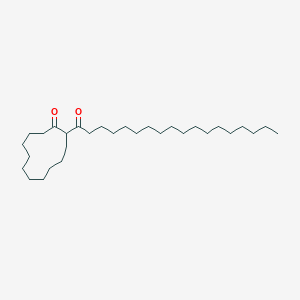
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
